

Spectroscopic Profile of 8-Hydroxyquinaldine: A Technical Guide

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Compound of Interest

Compound Name: 8-Hydroxyquinaldine

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This technical guide provides a comprehensive overview of the spectroscopic data for **8-Hydroxyquinaldine** (also known as 2-methyl-8-quinolinol), a heterocyclic compound of significant interest in medicinal chemistry and analytical applications. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **8-Hydroxyquinaldine**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **8-Hydroxyquinaldine**, respectively.

Table 1: ^1H NMR Spectroscopic Data for **8-Hydroxyquinaldine**

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
|---|--------------|----------------------------|------------|
| Data not explicitly found in search results | | | |

Note: While specific ^1H NMR data with chemical shifts and coupling constants for **8-Hydroxyquinaldine** were not explicitly found in the provided search results, data for the closely related compound 8-Hydroxyquinoline is available and can be used for comparative analysis. For 8-Hydroxyquinoline, proton signals are observed in the aromatic region, with distinct chemical shifts and coupling patterns characteristic of the quinoline ring structure.[\[1\]](#)[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **8-Hydroxyquinaldine**

| Chemical Shift (δ) (ppm) | Assignment |
|---|------------|
| Data not explicitly found in search results | |

Note: A ^{13}C NMR spectrum for **8-Hydroxyquinaldine** is mentioned in PubChem, sourced from Fluka AG, Buchs, Switzerland, but the specific chemical shifts are not listed.[\[3\]](#) For the related compound 8-Hydroxyquinoline, ^{13}C NMR data is available, showing characteristic signals for the carbon atoms of the quinoline ring system.[\[4\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **8-Hydroxyquinaldine** reveals characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **8-Hydroxyquinaldine**

| Wavenumber (cm ⁻¹) | Intensity | Assignment | Reference |
|--------------------------------|---|------------|-----------|
| See Note | O-H stretch (phenolic) | [5][6] | |
| See Note | C-H stretch (aromatic and methyl) | [5][6] | |
| See Note | C=C and C=N stretching (quinoline ring) | [6] | |
| See Note | C-O stretch (phenolic) | [6] | |
| See Note | Out-of-plane C-H bending | [6] | |

Note: The NIST WebBook provides a gas-phase IR spectrum of 8-Quinolinal, 2-methyl- (**8-Hydroxyquinaldine**).^[5] PubChem also indicates the availability of FTIR spectra.^[3] While a detailed table with precise peak positions and assignments for **8-Hydroxyquinaldine** was not found, the expected characteristic absorptions for the phenolic O-H group, aromatic and methyl C-H groups, the quinoline ring C=C and C=N bonds, and the phenolic C-O bond are present in the spectra of related quinoline derivatives.^[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as **8-Hydroxyquinaldine**.

Table 4: UV-Vis Spectroscopic Data for **8-Hydroxyquinaldine**

| Solvent | λ_{max} (nm) | Molar Absorptivity (ϵ) (L·mol ⁻¹ ·cm ⁻¹) | Reference |
|------------|-----------------------------|--|-----------|
| Ethanol | See Note | See Note | [7] |
| Chloroform | See Note | See Note | [7] |
| n-Hexane | See Note | See Note | [7] |

Note: Specific UV-Vis absorption maxima (λ_{max}) and molar absorptivity (ϵ) values for **8-Hydroxyquinaldine** were not explicitly detailed in the search results. However, the UV-Vis spectra of the parent compound, 8-Hydroxyquinoline, have been studied in various solvents, showing characteristic absorption bands related to the electronic transitions of the quinoline ring.[7][8] The presence of the methyl group in **8-Hydroxyquinaldine** would be expected to cause a slight bathochromic (red) shift in the absorption maxima compared to 8-Hydroxyquinoline.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy (^1H and ^{13}C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **8-Hydroxyquinaldine** for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-25 mg of **8-Hydroxyquinaldine** for ^1H NMR and 50-100 mg for ^{13}C NMR.[9]
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d (CDCl_3), dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$)) in a clean, dry vial.[9][10]
 - If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9]
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution if not already present in the solvent.
 - Cap the NMR tube securely.
- Instrument Setup:

- Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
- Place the sample in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.[\[11\]](#)
- Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[\[11\]](#)
- Data Acquisition (^1H NMR):
 - Load a standard proton experiment parameter set.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically -1 to 10 ppm for organic molecules).[\[12\]](#)
 - Set the number of scans (e.g., 8, 16, or 32) depending on the sample concentration to achieve an adequate signal-to-noise ratio.[\[12\]](#)
 - Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for the relaxation of the nuclei between pulses.[\[13\]](#)
 - Acquire the Free Induction Decay (FID).
- Data Acquisition (^{13}C NMR):
 - Load a standard carbon experiment parameter set, typically with proton decoupling.[\[11\]](#)
 - Set the spectral width to cover the entire range of ^{13}C chemical shifts (e.g., 0-220 ppm).[\[11\]](#)
 - Set the number of scans, which will generally be higher than for ^1H NMR due to the lower natural abundance of ^{13}C .[\[14\]](#)
 - Use a suitable relaxation delay, which may need to be longer for quaternary carbons.[\[13\]](#)[\[14\]](#)
 - Acquire the FID.

- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.[\[11\]](#)
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.[\[11\]](#)
 - Perform baseline correction to obtain a flat baseline.[\[11\]](#)
 - Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.[\[11\]](#)
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Identify the chemical shifts of the peaks in both ^1H and ^{13}C spectra and analyze the splitting patterns (coupling constants) in the ^1H spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **8-Hydroxyquinaldine** to identify its functional groups.

Methodology:

- Background Spectrum:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[\[15\]](#)[\[16\]](#)
 - Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO_2 and water vapor).[\[15\]](#)
- Sample Preparation and Measurement:
 - Place a small amount of solid **8-Hydroxyquinaldine** powder directly onto the ATR crystal.[\[16\]](#)
 - Apply pressure using the ATR press arm to ensure good contact between the sample and the crystal surface.[\[16\]](#)

- Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.
- Data Processing and Analysis:
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the **8-Hydroxyquinaldine** molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **8-Hydroxyquinaldine** to determine its absorption maxima (λ_{max}).

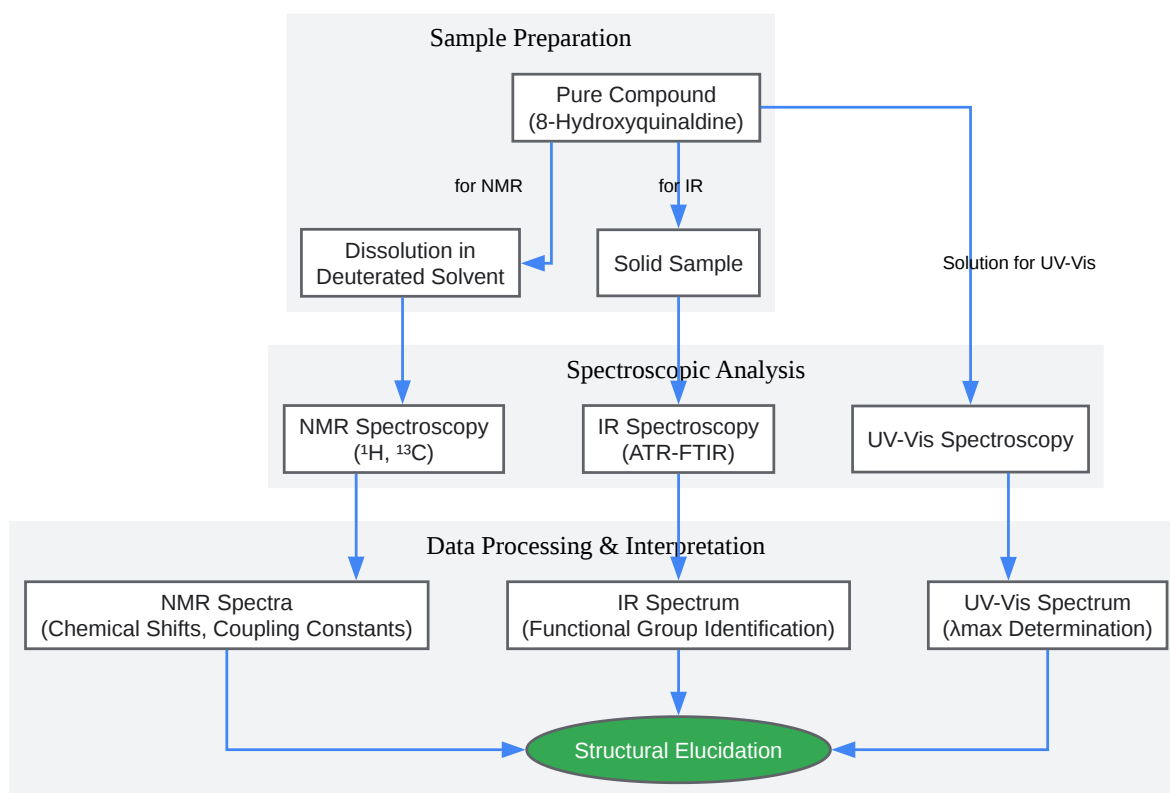
Methodology:

- Sample Preparation:
 - Prepare a stock solution of **8-Hydroxyquinaldine** of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or hexane).
 - From the stock solution, prepare a series of dilutions to a concentration range that will give absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
- Instrument Setup and Measurement:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.[\[17\]](#)
 - Select the desired wavelength range for scanning (e.g., 200-400 nm).[\[18\]](#)
 - Fill a quartz cuvette with the blank solvent and place it in the reference beam path (for a double-beam instrument) or measure it as a baseline.[\[18\]](#)
 - Fill another quartz cuvette with the sample solution.
 - Place the sample cuvette in the sample beam path.

- Record the absorption spectrum.
- Data Analysis:
 - The resulting spectrum will be a plot of absorbance versus wavelength (nm).
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If quantitative analysis is required, a calibration curve can be constructed by plotting the absorbance at λ_{max} versus the concentration of the standard solutions. The concentration of an unknown sample can then be determined from its absorbance using the Beer-Lambert law.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **8-Hydroxyquinaldine**.



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